molecular formula C11H16N2 B14698595 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- CAS No. 22109-64-4

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl-

Cat. No.: B14698595
CAS No.: 22109-64-4
M. Wt: 176.26 g/mol
InChI Key: OPPNXNSFTUVNFT-UHFFFAOYSA-N
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Description

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- typically involves the alkylation of 2-pyridineethanamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, making them useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineethanamine: A simpler derivative without the ethenyl and dimethyl groups.

    N,N-Dimethyl-2-pyridineethanamine: Similar structure but lacks the ethenyl group.

    5-Ethenyl-2-pyridineethanamine: Similar structure but lacks the N,N-dimethyl groups.

Uniqueness

2-Pyridineethanamine, 5-ethenyl-N,N-dimethyl- is unique due to the presence of both ethenyl and N,N-dimethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

22109-64-4

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(5-ethenylpyridin-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2/c1-4-10-5-6-11(12-9-10)7-8-13(2)3/h4-6,9H,1,7-8H2,2-3H3

InChI Key

OPPNXNSFTUVNFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NC=C(C=C1)C=C

Origin of Product

United States

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